An In-Depth Technical Guide to the Chemical Properties of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride
An In-Depth Technical Guide to the Chemical Properties of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive primary amine, a methyl ester, and a bromine atom on the benzene ring, offers multiple points for chemical modification, making it a valuable scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and insights into its reactivity, stability, and potential applications. The information presented herein is intended to support researchers in the effective utilization of this compound in their scientific endeavors.
Chemical and Physical Properties
Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is typically supplied as a solid with a purity of 95% or greater.[1][2][3] The hydrochloride salt form enhances its stability and handling properties.
Structure and Nomenclature
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IUPAC Name: methyl 2-(aminomethyl)-5-bromobenzoate;hydrochloride[4]
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Molecular Formula: C₉H₁₁BrClNO₂[4]
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Molecular Weight: 280.55 g/mol [4]
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Canonical SMILES: COC(=O)C1=CC(Br)=CC=C1CN.Cl[4]
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InChI Key: TUTVUTQEKMXMIK-UHFFFAOYSA-N[4]
Physicochemical Data
| Property | Value/Information | Source(s) |
| Physical State | Solid. | [4] |
| Appearance | White powder. | [6] |
| Purity | ≥95% | [1][2][3] |
| Melting Point | Not reported. | |
| Solubility | Expected to be soluble in water and polar organic solvents such as methanol and ethanol due to its hydrochloride salt form. Solubility is likely limited in non-polar solvents.[7] General solubility of similar compounds is found in DMSO, DMF, and methanol.[8] | Inferred |
| Storage | Should be stored in a cool, dry place.[2] Long-term storage in a sealed container is recommended.[6] | Inferred |
Synthesis and Purification
A detailed, peer-reviewed synthesis protocol for Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is not currently available. However, a plausible synthetic route can be proposed based on established organic chemistry transformations and analogous preparations. A likely precursor for this synthesis is Methyl 2-amino-5-bromobenzoate.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the commercially available Methyl 2-cyano-5-bromobenzoate:
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Reduction of the Nitrile: The cyano group can be reduced to a primary amine using a suitable reducing agent.
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Formation of the Hydrochloride Salt: The resulting free amine can then be treated with hydrochloric acid to yield the target hydrochloride salt.
Caption: Proposed synthesis of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride.
Experimental Protocol (Hypothetical)
Step 1: Reduction of Methyl 2-cyano-5-bromobenzoate
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In a high-pressure reaction vessel, dissolve Methyl 2-cyano-5-bromobenzoate in a suitable solvent such as methanol or ethanol.
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Add a catalytic amount of palladium on carbon (Pd/C).
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Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-(aminomethyl)-5-bromobenzoate.
Step 2: Formation of the Hydrochloride Salt
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Dissolve the crude Methyl 2-(aminomethyl)-5-bromobenzoate in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.
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Slowly add a solution of hydrochloric acid in the same solvent (or gaseous HCl) with stirring.
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The hydrochloride salt should precipitate out of the solution.
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Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride.
Purification
If necessary, the final product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and diethyl ether. The purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods.
Spectroscopic Characterization (Predicted)
As experimental spectra for Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride are not widely published, the following are predicted key features based on its structure and the known spectra of analogous compounds.
¹H NMR Spectroscopy
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Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The substitution pattern will lead to distinct splitting patterns.
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Methyl Ester Protons: A singlet around δ 3.8-4.0 ppm corresponding to the -OCH₃ group.
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Aminomethyl Protons: A singlet or a broad singlet for the -CH₂-NH₂ protons, likely deshielded by the adjacent aromatic ring and the ammonium group, appearing around δ 4.0-4.5 ppm.
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Amine Protons: A broad singlet for the -NH₃⁺ protons, the chemical shift of which will be concentration and solvent dependent.
¹³C NMR Spectroscopy
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Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) for the ester carbonyl carbon.
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Aromatic Carbons: Several signals in the aromatic region (δ 120-140 ppm). The carbon bearing the bromine atom will be shifted to a higher field.
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Methyl Ester Carbon: A signal around δ 50-55 ppm for the -OCH₃ carbon.
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Aminomethyl Carbon: A signal for the -CH₂- carbon adjacent to the nitrogen.
Infrared (IR) Spectroscopy
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N-H Stretching: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the ammonium group (-NH₃⁺).
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C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
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C-N Stretching: A band in the region of 1000-1200 cm⁻¹.
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C-Br Stretching: A band in the lower frequency region of the spectrum.
Mass Spectrometry
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Molecular Ion Peak: The mass spectrum of the free base (C₉H₁₀BrNO₂) would show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of the presence of a bromine atom.
Reactivity and Stability
The reactivity of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is dictated by its functional groups.
Caption: Key reactive sites and potential transformations of the molecule.
Amine Functionality
The primary amine, present as a hydrochloride salt, is a key reactive site. Treatment with a base will liberate the free amine, which can then undergo a variety of reactions, including:
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N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Ester Functionality
The methyl ester group can be hydrolyzed under acidic or basic conditions (saponification) to yield the corresponding carboxylic acid. This provides a handle for further modifications, such as amide bond formation.
Aryl Bromide
The bromine atom on the aromatic ring is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions, such as:
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Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
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Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.
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Heck Coupling: Reaction with alkenes.
Stability
As a hydrochloride salt, the compound is expected to be relatively stable under normal storage conditions.[2] Benzylamines, in general, are stable but can be sensitive to air and light over time.[9] The free base form may be susceptible to oxidation.
Applications in Drug Discovery and Development
While specific applications of Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride are not extensively documented in the literature, its structural motifs are present in many biologically active molecules. Its utility can be inferred from the applications of its close analogs.
The related compound, Methyl 2-amino-5-bromobenzoate, is used in the synthesis of inhibitors of the PqsD enzyme in Pseudomonas aeruginosa and as a precursor for FabH inhibitors.[10] This suggests that Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride could be a valuable building block for developing novel antibacterial agents.
Furthermore, the general class of aminomethyl benzoic acid esters are important intermediates in the synthesis of a wide range of pharmaceuticals.[11][12] The ability to functionalize the amine, ester, and aryl bromide moieties makes this compound a versatile scaffold for generating libraries of compounds for high-throughput screening in drug discovery campaigns.
Safety and Handling
Hazard Identification
Based on supplier information, Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is classified with the following hazards:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear respiratory protection.
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
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Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
First Aid Measures
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If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.
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If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Conclusion
Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride is a promising chemical intermediate for the synthesis of novel compounds in the pharmaceutical and life sciences sectors. While detailed experimental data for this specific molecule is limited in the public domain, this guide provides a comprehensive overview of its known properties and a scientifically grounded prediction of its chemical behavior. By understanding its structure, potential reactivity, and handling requirements, researchers can effectively and safely incorporate this versatile building block into their synthetic strategies to explore new chemical spaces and develop innovative molecular entities.
References
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Abacipharm. Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride. Available from: [Link].
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Synthonix. Methyl 2-(aminomethyl)-5-bromobenzoate hydrochloride. Available from: [Link].
- Google Patents. US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate.
- Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
- Pearson+. Write the structure of benzylamine hydrochloride in two different... (2023-11-22).
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PubMed Central (PMC). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available from: [Link].
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